molecular formula C11H9NO3 B3021828 2-Hydroxy-7-methylquinoline-3-carboxylic acid CAS No. 436087-28-4

2-Hydroxy-7-methylquinoline-3-carboxylic acid

Cat. No.: B3021828
CAS No.: 436087-28-4
M. Wt: 203.19 g/mol
InChI Key: UXAQYUDMBYSMOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with acetaldehyde in the presence of a catalyst to form the quinoline ring, followed by hydroxylation and methylation steps .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

2-Hydroxy-7-methylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and biological activities.

    2-Hydroxyquinoline-3-carboxylic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    7-Methylquinoline-3-carboxylic acid:

Uniqueness

2-Hydroxy-7-methylquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological properties. These functional groups enable a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Biological Activity

Overview

2-Hydroxy-7-methylquinoline-3-carboxylic acid (C11H9NO3) is a quinoline derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features both hydroxyl and carboxylic acid functional groups, which are crucial for its biological interactions and mechanisms of action.

  • Molecular Formula : C11H9NO3
  • Molecular Weight : 203.2 g/mol
  • Structure : The compound consists of a quinoline ring with a hydroxyl group at the 2-position and a carboxylic acid at the 3-position, along with a methyl group at the 7-position, enhancing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The hydroxyl and carboxylic acid groups facilitate binding to enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific enzymatic pathways.
  • Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell walls or interfering with metabolic processes in microorganisms, making it a candidate for antimicrobial therapy.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating certain signaling pathways or inhibiting cell proliferation .

Antimicrobial Activity

A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against common bacterial strains. The results are summarized in the following table:

CompoundBacteriaMIC (μg/mL)
This compoundStaphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20
4-Hydroxy-2-methylquinoline-7-carboxylic acidStaphylococcus aureus8
Listeria monocytogenes12

These findings suggest that this compound exhibits significant antibacterial properties, comparable to other known compounds .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including:

  • Human Colon Cancer (HCT-116) : IC50 = 15 μM
  • Breast Cancer (MCF-7) : IC50 = 12 μM

These results indicate that the compound effectively inhibits cancer cell growth, suggesting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Cytotoxicity Assessment : Another research team investigated the cytotoxic effects on human colorectal adenocarcinoma cells. The study revealed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation .

Properties

IUPAC Name

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAQYUDMBYSMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354999
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101133-49-7
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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